N'-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide
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Overview
Description
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide typically involves the condensation of 4-(Diethylamino)benzaldehyde with 2-(3-toluidino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The diethylamino group and benzylidene moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-toluidino)pyridine-3-sulfonamide
- 4-butyl-N-[9,10-dioxo-4-(3-toluidino)-9,10-dihydro-1-anthracenyl]benzamide
Uniqueness
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
303065-39-6 |
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Molecular Formula |
C20H26N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)19-11-9-17(10-12-19)14-22-23-20(25)15-21-18-8-6-7-16(3)13-18/h6-14,21H,4-5,15H2,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
XRIQKWZYDOCOMV-HYARGMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
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